molecular formula C10H17N3O B6142987 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane CAS No. 1042796-00-8

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane

Cat. No.: B6142987
CAS No.: 1042796-00-8
M. Wt: 195.26 g/mol
InChI Key: GJJDFSWVMGWFQG-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane is a synthetic organic compound featuring a diazepane ring substituted with a methyl group on an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.

    Attachment of the Diazepane Ring: The oxazole derivative is then reacted with a diazepane precursor, such as 1,4-diazepane, under nucleophilic substitution conditions. This step often requires a strong base like sodium hydride (NaH) to deprotonate the diazepane, facilitating the nucleophilic attack on the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting oxazole rings to more saturated structures.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.

    Reduction: H₂ with Pd/C or other hydrogenation catalysts.

    Substitution: Bases like NaH or K₂CO₃, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated derivatives of the oxazole ring.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions due to its diazepane structure.

    Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing flexibility or thermal stability.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism by which 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane exerts its effects depends on its specific application:

    Neurological Effects: In medicinal chemistry, the compound may interact with GABA receptors or other neurotransmitter systems, modulating their activity.

    Polymer Modification: In materials science, the compound’s structure can influence the physical properties of polymers, such as their glass transition temperature or mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: A simpler analog without the oxazole ring, used in various chemical syntheses.

    5-Methyl-1,2-oxazole: The oxazole ring without the diazepane substitution, used in heterocyclic chemistry.

Uniqueness

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane is unique due to its combination of the diazepane and oxazole rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.

By understanding the synthesis, reactions, and applications of this compound, researchers can better exploit its potential in various scientific fields.

Properties

IUPAC Name

3-(1,4-diazepan-1-ylmethyl)-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-9-7-10(12-14-9)8-13-5-2-3-11-4-6-13/h7,11H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJDFSWVMGWFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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